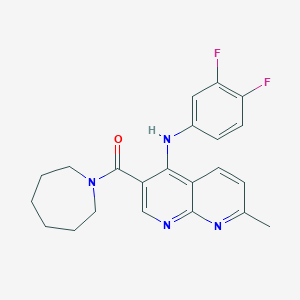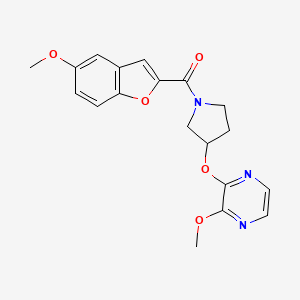
(5-Méthoxybenzofuran-2-yl)(3-((3-méthoxypyrazine-2-yl)oxy)pyrrolidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés du benzofurane, y compris notre composé d'intérêt, ont démontré des effets antitumoraux prometteurs. Les chercheurs ont étudié leur capacité à inhiber la croissance des cellules cancéreuses, à induire l'apoptose et à interférer avec la progression tumorale . Des études supplémentaires sont nécessaires pour élucider les mécanismes spécifiques et optimiser leur potentiel thérapeutique.
- Les composés du benzofurane présentent une activité antibactérienne contre divers agents pathogènes. Notre composé peut être étudié comme un agent antibactérien potentiel, contribuant à la lutte contre les bactéries résistantes aux médicaments . Il est crucial d'enquêter sur son mode d'action et son efficacité contre des souches bactériennes spécifiques.
- Le stress oxydatif joue un rôle dans diverses maladies. Les dérivés du benzofurane, y compris notre composé, possèdent des propriétés antioxydantes. Ces molécules piègent les radicaux libres et protègent les cellules des dommages oxydatifs . Les chercheurs pourraient explorer leur utilisation pour prévenir les troubles liés au stress oxydatif.
- Le composé macrocyclique du benzofurane récemment découvert a montré une activité anti-virus de l'hépatite C. Il promet d'être un agent thérapeutique pour la maladie de l'hépatite C . Des études supplémentaires devraient étudier sa sécurité, son efficacité et sa combinaison potentielle avec les médicaments antiviraux existants.
- De nouvelles méthodes de construction des cycles du benzofurane ont été développées. Par exemple, une cascade unique de cyclisation radicalaire libre permet la synthèse de composés polycycliques du benzofurane difficiles. De plus, le tunnel quantique des protons fournit une approche à haut rendement pour les systèmes cycliques complexes du benzofurane . Ces stratégies synthétiques élargissent la boîte à outils pour la conception de composés connexes.
Activité antitumorale
Propriétés antibactériennes
Effets antioxydants
Potentiel antiviral
Applications synthétiques
En résumé, “(5-Méthoxybenzofuran-2-yl)(3-((3-méthoxypyrazine-2-yl)oxy)pyrrolidin-1-yl)méthanone” est prometteur dans divers domaines, de la recherche sur le cancer à la chimie synthétique. Ses propriétés multiformes en font un candidat intéressant pour des recherches supplémentaires et des applications thérapeutiques potentielles . 🌟
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the formation of the benzofuran scaffold, followed by the introduction of the methoxy group. The methoxypyrazine and pyrrolidine moieties are then added using suitable coupling reagents and catalysts.
Step 1: : Formation of benzofuran core through cyclization reactions.
Step 2: : Methoxylation to introduce the 5-methoxy group.
Step 3: : Synthesis of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate.
Step 4: : Coupling of the intermediate with benzofuran-2-ylmethanone under catalytic conditions.
Industrial Production Methods: Industrial synthesis would follow similar steps but may use optimized reagents and catalysts for large-scale production, including continuous flow reactors for better yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage or transformation of the methoxy groups.
Reduction: : Reductive amination can modify the pyrrolidine ring.
Substitution: : Electrophilic and nucleophilic substitutions, especially on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide, nitration with nitric acid.
Major Products Formed: Depending on the reactions, possible products include demethylated derivatives, halogenated analogs, and reduced forms of the original compound.
Scientific Research Applications: This compound holds promise in various fields:
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: Potential inhibitor or activator of specific enzymes due to its structural similarity to natural substrates.
Medicine: Investigated for pharmacological properties like anti-inflammatory, analgesic, or anticancer effects.
Industry: Could be utilized in the development of new materials or agrochemicals.
Mechanism of Action: The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its methoxy groups and heterocyclic rings enable it to bind selectively, influencing pathways related to signal transduction, metabolism, or genetic regulation.
Comparison with Similar Compounds: Compared to its analogs like other methoxybenzofurans or pyrazine-pyrrolidine derivatives, this compound offers unique advantages:
Enhanced stability due to methoxy substitution.
Greater binding affinity because of the specific arrangement of functional groups.
Diverse reactivity allowing for a wide range of chemical modifications.
Similar compounds include:
Benzofuran derivatives with various substitutions.
Pyrazine-pyrrolidine complexes with different alkyl or aryl groups.
Conclusion: (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its complex structure and potential applications across multiple fields of science. Its synthesis, reactivity, and versatility make it a valuable subject for ongoing and future research.
Propriétés
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-13-3-4-15-12(9-13)10-16(27-15)19(23)22-8-5-14(11-22)26-18-17(25-2)20-6-7-21-18/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHRASMJOJFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)
![N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2543343.png)
![1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2543345.png)
![{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}trimethylazanium iodide](/img/structure/B2543347.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2543348.png)
![3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2543350.png)
![N-(3-fluoro-4-methylphenyl)-2-({2-methyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2543354.png)
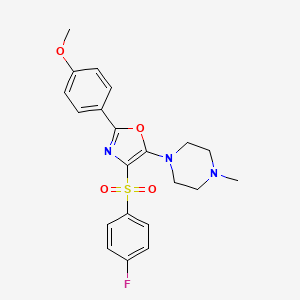
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)
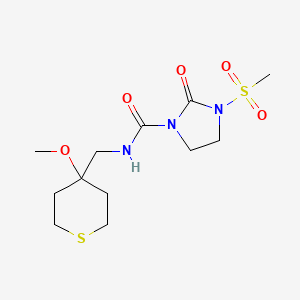
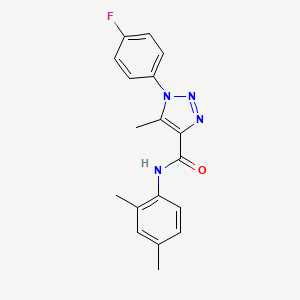
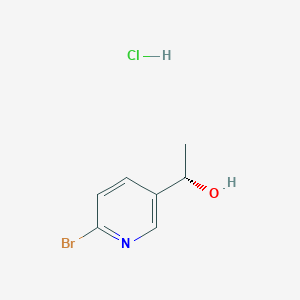
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)
